Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate
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Overview
Description
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate is a chemical compound with a complex structure that includes a benzyl group, an aminotetrahydropyran ring, and a carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with 4-aminotetrahydro-2H-pyran-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate oxides, while reduction could produce benzyl amines.
Scientific Research Applications
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry for developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- 4-aminotetrahydro-2H-pyran-3-yl carbamate
- Benzyl (4-hydroxytetrahydro-2H-pyran-3-yl)carbamate
Uniqueness
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate is unique due to the presence of both an aminotetrahydropyran ring and a benzyl group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Biological Activity
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a tetrahydropyran ring, an amine functional group, and a benzyl moiety. These components contribute to its solubility, stability, and ability to interact with biological targets.
Molecular Formula
- C : 13
- H : 17
- N : 2
- O : 2
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may influence enzyme activity, receptor binding, and cellular signaling pathways.
- Enzyme Interaction :
- Receptor Binding :
- The compound may interact with specific receptors involved in cellular signaling, potentially affecting pathways related to inflammation and cancer progression.
Pharmacological Studies
Research indicates that this compound exhibits promising pharmacological effects:
- Anticancer Activity : Compounds with similar structures have demonstrated efficacy against various cancer cell lines, including leukemia and solid tumors .
- Antimicrobial Properties : The compound may possess antibacterial activity against Gram-positive bacteria, as suggested by studies on related carbamate derivatives .
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound analogs in vitro. Results indicated a significant reduction in cell viability in human cancer cell lines at concentrations above 10 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Study 2: Enzyme Modulation
In another investigation, the compound was tested for its effect on P-glycoprotein ATPase activity. It was found to stimulate ATP hydrolysis by approximately 48% at a concentration of 2.5 µM, indicating potential as an efflux pump inhibitor .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure | Biological Activity |
---|---|---|
Tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-YL)carbamate | C10H19N2O2 | Significant enzyme modulation; potential anticancer effects |
Tert-butyl N-(2-aminoethyl)carbamate | C8H18N2O2 | Primarily used in peptide synthesis |
Tert-butyl (trans-4-amino-tetrahydro-pyran) | C9H17N1O1 | Different reactivity profile; limited biological data |
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl N-(4-aminooxan-3-yl)carbamate |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-17-9-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16) |
InChI Key |
DDFCNUXELNLTKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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